molecular formula C21H19NO7S B2929412 diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate CAS No. 361478-88-8

diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate

Cat. No.: B2929412
CAS No.: 361478-88-8
M. Wt: 429.44
InChI Key: LZOKEPGZHPDFCA-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the thiophene family, which are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

  • Formation of the Thiophene Core: : This can be achieved through the reaction of 3-methylthiophene with appropriate reagents to introduce the carboxylate groups.

  • Introduction of the Chromene Moiety: : The chromene group can be introduced through a series of reactions involving the condensation of appropriate precursors.

  • Amidation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at various positions on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

  • Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.

  • Industry: : It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate stands out due to its unique structure and potential applications. Similar compounds may include other thiophene derivatives or chromene-based compounds, each with their own distinct properties and uses.

List of Similar Compounds

  • Thiophene-2-carboxylate derivatives

  • Chromene-2-carboxamide derivatives

  • Other sulfur-containing heterocyclic compounds

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7S/c1-4-27-20(25)16-11(3)17(21(26)28-5-2)30-19(16)22-18(24)15-10-13(23)12-8-6-7-9-14(12)29-15/h6-10H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOKEPGZHPDFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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